4-(3-Methoxyphenoxy)-3-methylaniline

Overview

Description

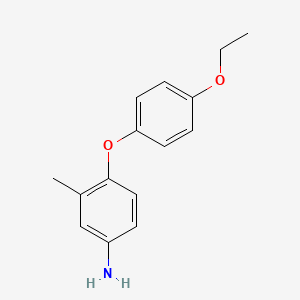

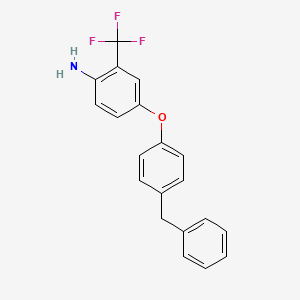

“4-(3-Methoxyphenoxy)-3-methylaniline” is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 . The IUPAC name for this compound is 4-(3-methoxyphenoxy)phenylamine .

Molecular Structure Analysis

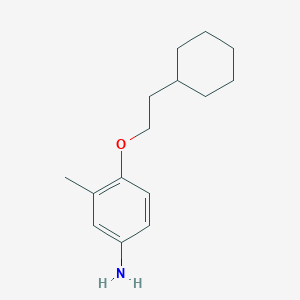

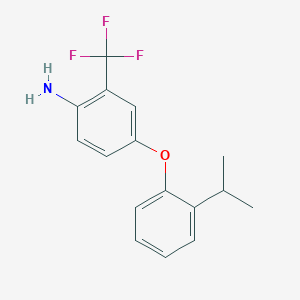

The molecular structure of “4-(3-Methoxyphenoxy)-3-methylaniline” consists of a benzene ring attached to an aniline group and a methoxyphenoxy group . The InChI key for this compound is MNHIVXZAHWHPHI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“4-(3-Methoxyphenoxy)-3-methylaniline” is a solid compound . It has a molecular weight of 215.25 . The storage temperature for this compound is room temperature .Scientific Research Applications

- Chalcone-Salicylate Hybrid Compound : Researchers have synthesized a novel hybrid compound by linking chalcone and salicylic acid moieties. The compound was characterized using UV-Vis, FT-IR, HRMS, 1D, and 2D NMR techniques . Computational studies revealed its potency against breast cancer through ERα inhibition, suggesting its potential as an anticancer agent candidate.

- Breast Cancer : The title compound demonstrated cytotoxic activity against breast cancer cells (MCF-7) through molecular docking studies. Its binding free energy was more negative than tamoxifen, a known anticancer drug .

- Chalcone-Salicylate : The compound represents a successful hybridization of chalcone and salicylic acid, combining their individual properties .

Organic Synthesis and Medicinal Chemistry

Cytotoxic Activity and Anticancer Research

Hybridization Strategies

Chemical Synthesis and Structure Determination

Mechanism of Action

Target of Action

The primary target of 4-(3-Methoxyphenoxy)-3-methylaniline is the Proliferating Cell Nuclear Antigen (PCNA) . PCNA is a protein that plays a crucial role in DNA replication and repair . It forms a homotrimeric ring that encircles DNA, tethering DNA polymerases and other DNA editing enzymes . A specific antigen site of PCNA, located between L126 and Y133 within the interdomain connecting loop of PCNA, is targeted by the compound .

Mode of Action

The compound interacts with its target, PCNA, by binding to the partially delineated binding pocket in the L126-Y133 region of PCNA . This interaction inhibits PCNA, which is essential for DNA replication and repair, thereby affecting the proliferation and survival of cancer cells .

Biochemical Pathways

The compound likely affects the shikimate pathway , which is involved in the biosynthesis of phenolic compounds . The shikimate pathway consists of seven reaction steps, beginning with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose phosphate cycle, to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) .

Result of Action

The inhibition of PCNA by 4-(3-Methoxyphenoxy)-3-methylaniline can lead to the disruption of essential cellular processes, including DNA replication, cell cycle control, and DNA damage repair . This disruption can result in the death of cancer cells, thereby potentially contributing to the treatment of cancer .

properties

IUPAC Name |

4-(3-methoxyphenoxy)-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-8-11(15)6-7-14(10)17-13-5-3-4-12(9-13)16-2/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEFOMDPCZNZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=CC(=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxyphenoxy)-3-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171098.png)

![4-[(4-Chloro-1-naphthyl)oxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171105.png)